molecular formula C21H22N2O7S B1311117 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate CAS No. 25910-85-4

6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate

Cat. No. B1311117
CAS RN: 25910-85-4
M. Wt: 446.5 g/mol
InChI Key: ZXQHSPWBYMLHLB-BXTVWIJMSA-M
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Description

6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate, also known as Pinacryptol yellow, is a molecule with strong electroreductive properties. It is ideally used as a stain to identify dodecyl and tetradecyl sulfate complexes during polyacrylamide gel electrophoresis .


Molecular Structure Analysis

The molecular formula of 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate is C21H22N2O7S. The molecular weight is 446.5 g/mol. The structure of the molecule is complex, with multiple functional groups contributing to its properties .


Physical And Chemical Properties Analysis

The melting point of 6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate is 260-262 °C . It is stored at -70°C . The color ranges from light yellow to amber to dark green .

Scientific Research Applications

Photographic Applications

Pinacryptol Yellow is utilized in the photographic industry due to its light-sensitive properties . It serves as a component in photographic emulsions, where it acts as a spectral sensitizer, enhancing the photoresponse of silver halide crystals to specific wavelengths of light. This application is critical in achieving the desired contrast and color balance in photographic prints and films.

Biological Research

In biological research, Pinacryptol Yellow finds use as a fluorescent stain . It’s particularly effective for identifying dodecyl and tetradecyl sulfate complexes during polyacrylamide gel electrophoresis. This application is essential for analyzing protein and nucleic acid samples, providing researchers with a tool for studying molecular structures and interactions.

Chemistry and Synthesis

Chemists employ Pinacryptol Yellow in synthetic processes as an indicator due to its UV absorption properties . Its distinct absorption spectrum allows for the monitoring of chemical reactions and the determination of the presence of specific ions or molecules within a solution, facilitating the development of new compounds and materials.

Environmental Science

In environmental science, Pinacryptol Yellow’s role is emerging in the detection and analysis of pollutants . Its ability to bind with certain contaminants makes it a potential candidate for use in environmental monitoring and cleanup efforts, contributing to the preservation of ecosystems and public health.

Materials Science

The compound’s unique optical properties are being explored in materials science for the development of novel materials with specific light-absorption characteristics . These materials could have applications in the creation of energy-efficient lighting and display technologies.

Analytical Methods

Pinacryptol Yellow is used in various analytical methods, particularly in spectrophotometry, where it acts as a chromophore to detect and quantify substances . Its high molar absorptivity makes it a valuable tool for the precise measurement of compounds in complex mixtures.

Industrial Processes

In industrial settings, Pinacryptol Yellow is investigated for its potential use in quality control processes . Its color-changing properties upon reaction with certain chemicals can be used to monitor the purity of industrial products and the efficiency of manufacturing processes.

Pharmacology

While not directly used in pharmacology, Pinacryptol Yellow’s properties are studied for their potential applications in drug development and testing . Its interaction with various biological molecules could lead to the creation of new assays for drug efficacy and safety evaluation.

properties

IUPAC Name

6-ethoxy-1-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N2O3.CH4O4S/c1-3-25-19-11-12-20-16(14-19)8-10-17(21(20)2)9-7-15-5-4-6-18(13-15)22(23)24;1-5-6(2,3)4/h4-14H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b9-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQHSPWBYMLHLB-BXTVWIJMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)[N+](=C(C=C2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Pinacryptol Yellow
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Product Name

6-Ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate

CAS RN

25910-85-4
Record name Pinacryptol Yellow
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025910854
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Record name Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1)
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Record name 6-ethoxy-1-methyl-2-(3-nitrostyryl)quinolinium methyl sulphate
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Q & A

Q1: What types of compounds can be visualized using Pinacryptol Yellow in TLC?

A1: Pinacryptol yellow, under UV light at 366 nm, allows the visualization of various anionic surfactants. This includes, but is not limited to:

  • Alkane/olefin sulfonates []
  • Cumene/xylene/toluene sulfonates []
  • Alkylbenzene sulfonates []
  • α-Sulfo fatty acid methyl esters [, ]
  • Fatty alcohol sulfates []
  • Fatty alcohol ether sulfates []

Q2: How does the water content of the TLC plate affect the visualization using Pinacryptol Yellow?

A: The relative air humidity, which influences the water content of the silica gel layer on the TLC plate, significantly impacts the visualization of the separated compounds. Preconditioning the plate with solvent vapor helps achieve consistent and optimal results. []

Q3: Besides surfactants, what other applications does Pinacryptol Yellow have in analytical chemistry?

A: Pinacryptol Yellow can be utilized for detecting protein-dodecyl sulfate complexes after electrophoretic separation. [] Additionally, it aids in the fluorescent coloration of organic anions on cellulose layers. []

Q4: Are there any specific applications of Pinacryptol Yellow in analyzing personal care products?

A: Yes, Pinacryptol Yellow is valuable for separating and identifying synthetic surfactants in shampoos and foam bath products using thin-layer chromatography. []

Q5: How does Pinacryptol Yellow contribute to the study of solarization in photography?

A: Research indicates that Pinacryptol Yellow, alongside Rhodium, influences a bleaching effect observed in photographic emulsions. This effect is particularly noticeable in emulsions containing both large and small crystals. []

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